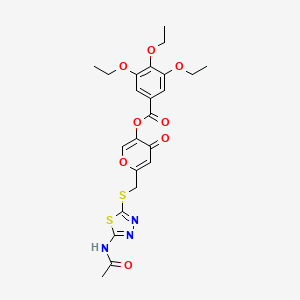
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a useful research compound. Its molecular formula is C23H25N3O8S2 and its molecular weight is 535.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a complex organic compound characterized by its unique structural features, including a pyran ring and a thiadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The molecular formula of this compound is C21H21N3O7S with a molecular weight of approximately 491.5 g/mol. Its structure integrates several functional groups that enhance its reactivity and biological activity. The presence of the acetamido group alongside the pyran and thiadiazole structures provides a distinctive profile that may be advantageous in various therapeutic applications.
Biological Activity Overview
Research has indicated that derivatives of 1,3,4-thiadiazole exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing the thiadiazole nucleus have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have reported high antibacterial efficiency against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Several studies have highlighted the cytotoxic effects of thiadiazole derivatives on cancer cell lines. Notably, compounds similar to the one have demonstrated promising results against HeLa and MCF-7 cell lines with IC50 values indicating potent activity .
Antimicrobial Activity
A study published in Systematic Reviews in Pharmacy detailed the antimicrobial efficacy of various thiadiazole derivatives. The synthesized compounds exhibited high degrees of antibacterial activity against both E. coli and S. aureus, suggesting that the incorporation of thiadiazole rings enhances their antimicrobial properties .
| Compound Name | Activity Against | IC50 Value |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 12 µg/mL |
| Thiadiazole Derivative B | S. aureus | 8 µg/mL |
Anticancer Activity
In another study focused on the cytotoxicity of thiadiazole derivatives, compounds were evaluated using MTT assays against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of conventional chemotherapeutics .
| Compound | Cell Line | IC50 Value |
|---|---|---|
| Compound 1 | HeLa | 29 µM |
| Compound 2 | MCF-7 | 73 µM |
Case Studies
- Thiadiazole Derivatives Against Cancer : A series of compounds containing the thiadiazole nucleus were synthesized and tested for their anticancer properties. One derivative demonstrated an IC50 value of 29 μM against HeLa cells, indicating its potential as an effective anticancer agent .
- Acetylcholinesterase Inhibition : Another study explored the anticholinesterase activity of thiadiazole derivatives, revealing that some compounds surpassed donepezil in efficacy (IC50 = 0.6 ± 0.05 µM), suggesting their potential use in treating Alzheimer's disease .
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds structurally similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole and pyran rings have been shown to possess activity against various Gram-positive and Gram-negative bacteria as well as fungi. In studies involving similar compounds, minimum inhibitory concentrations (MIC) ranged from 3.58 to 8.74 µM against selected microbial strains .
Anticancer Potential
Compounds in this chemical class have been investigated for their anticancer properties. For example, derivatives with similar structures have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) with IC50 values ranging from 1 to 7 µM . The presence of electron-withdrawing groups in the para position has been associated with enhanced anticancer activity.
Antioxidant Properties
Antioxidant evaluations using assays like DPPH have shown promising results for compounds related to this structure. One study reported that certain derivatives exhibited significant antioxidant potential compared to standard controls like ascorbic acid .
Case Studies
- Thiadiazole Derivatives : A study explored a series of thiazolidin-4-one analogues derived from thiadiazole moieties. These compounds were evaluated for antiproliferative and antimicrobial activities, revealing several candidates with comparable efficacy to established drugs like doxorubicin .
- Structure-Activity Relationship (SAR) : Research on SAR has highlighted that para-substituted halogen and hydroxy derivatives have remarkable potential against cancer cell lines and exhibit moderate antimicrobial activity .
特性
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O8S2/c1-5-30-17-8-14(9-18(31-6-2)20(17)32-7-3)21(29)34-19-11-33-15(10-16(19)28)12-35-23-26-25-22(36-23)24-13(4)27/h8-11H,5-7,12H2,1-4H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVZOVXKRZDPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













